molecular formula C10H7ClFN3 B1462237 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine CAS No. 898805-58-8

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine

Cat. No.: B1462237
CAS No.: 898805-58-8
M. Wt: 223.63 g/mol
InChI Key: FMMZUDJUYCVRBX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H7ClFN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, this compound may interact with other biomolecules such as nucleic acids, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. For instance, its interaction with acetyl-CoA carboxylase can influence fatty acid synthesis and degradation, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its distribution in lipid-rich tissues may enhance its effects on lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-fluoroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is primarily explored for its potential as a pharmaceutical agent. Its structural similarity to known drugs allows researchers to investigate its efficacy against various diseases.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines. This is hypothesized to be due to its ability to interact with enzymes involved in cell cycle regulation.
  • Enzyme Inhibition : The compound's halogenated structure may facilitate binding to active sites of enzymes, potentially inhibiting their activity. This property is crucial in developing inhibitors for therapeutic targets in cancer and other diseases.

Agrochemical Development

The compound is also being investigated for its applications in agrochemicals. Its structural features may contribute to the development of herbicides or fungicides.

  • Herbicidal Activity : Research indicates that similar pyrimidine derivatives have shown effectiveness in controlling weed growth, suggesting potential applications in agricultural practices.

Synthesis of Complex Molecules

Due to its reactive nature, this compound serves as an important building block in organic synthesis.

  • Synthetic Intermediates : It can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties.
  • Enzyme Interaction Studies : Research has indicated that halogenated pyrimidines can act as enzyme inhibitors, affecting pathways critical for cellular function . Further studies are needed to elucidate the specific enzymes targeted by this compound.
  • Agricultural Applications : A study on related compounds showed promising results as herbicides, leading researchers to explore the potential use of this compound in pest control applications .

Future Directions for Research

Given the potential applications and preliminary findings regarding the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Investigations : Detailed studies on molecular interactions and pathways affected by this compound.
  • Development of Derivatives : Synthesizing analogs with modified structures to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-fluorophenyl)pyrimidin-4-amine
  • 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine
  • 2-Chloro-N-(3-methylphenyl)pyrimidin-4-amine

Uniqueness

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Biological Activity

2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group at the 2-position and a fluorophenyl moiety at the N-position. The presence of these halogen substituents is significant as they can influence the compound's biological activity through electronic and steric effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various cellular processes, including:

  • Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : Studies have shown that derivatives of pyrimidine can selectively inhibit nNOS, which is relevant for treating neurodegenerative disorders .
  • Anticancer Activity : The compound has demonstrated potential as a cytotoxic agent against various cancer cell lines, including glioblastoma and triple-negative breast cancer, by inducing apoptosis and inhibiting cell cycle progression .

Anticancer Properties

Research has highlighted the effectiveness of this compound in reducing cell viability across multiple cancer types. For instance:

  • Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), HT-29 (colon carcinoma), and U-87 MG (glioblastoma).
  • Mechanism : Induces apoptosis and upregulates cell cycle inhibitors such as p21 and p27, leading to cell cycle arrest at G0/G1 phase at low concentrations (20 μM) and apoptosis at higher concentrations (30–50 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Its derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.488 to 62.5 µM, indicating potential as an antitubercular agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

Substituent PositionType of ModificationEffect on Activity
2-positionHalogen (Cl)Enhances binding affinity to target proteins
N-positionFluorophenylIncreases potency against cancer cells
4-positionVaries (alkyl/aryl)Alters selectivity and efficacy against specific targets

Studies suggest that the presence of electron-withdrawing groups like fluorine enhances the compound's potency by stabilizing the transition state during enzyme inhibition .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various concentrations of this compound on MDA-MB231 cells. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
  • Antitubercular Efficacy : Another investigation assessed the compound's derivatives against Mycobacterium tuberculosis, revealing promising results with MIC values indicating effective inhibition without significant cytotoxicity to mammalian cells.

Properties

IUPAC Name

2-chloro-N-(3-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-10-13-5-4-9(15-10)14-8-3-1-2-7(12)6-8/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZUDJUYCVRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.